
Ethyl (E)-3-(2-acetoxyphenyl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (E)-3-(2-acetoxyphenyl)acrylate is an organic compound that belongs to the class of esters. It is derived from cinnamic acid, which is a naturally occurring compound found in various plants. This ester is characterized by its aromatic structure, which includes a phenyl group attached to a propenoic acid moiety, further esterified with an ethyl group. The compound is known for its pleasant aroma and is used in various applications, including flavoring agents and perfumes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (E)-3-(2-acetoxyphenyl)acrylate can be synthesized through several methods. One common method involves the esterification of cinnamic acid with ethanol in the presence of an acid catalyst. The reaction typically proceeds as follows:
[ \text{Cinnamic acid} + \text{Ethanol} \xrightarrow{\text{Acid catalyst}} \text{this compound} + \text{Water} ]
The reaction is carried out under reflux conditions to ensure complete conversion of the reactants. The acid catalyst commonly used is sulfuric acid or hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process. The reaction conditions are optimized to achieve high purity and yield of the ester.
Chemical Reactions Analysis
Types of Reactions
Ethyl (E)-3-(2-acetoxyphenyl)acrylate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to cinnamic acid and ethanol in the presence of an acid or base.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The ester can undergo oxidation to form various oxidation products, depending on the oxidizing agent used.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Hydrolysis: Cinnamic acid and ethanol.
Reduction: 2-Acetoxycinnamic alcohol.
Oxidation: Various oxidation products, including aldehydes and carboxylic acids.
Substitution: Substituted esters or amides.
Scientific Research Applications
Ethyl (E)-3-(2-acetoxyphenyl)acrylate has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the production of flavoring agents, perfumes, and other aromatic compounds.
Mechanism of Action
The mechanism of action of Ethyl (E)-3-(2-acetoxyphenyl)acrylate involves its interaction with various molecular targets and pathways. The ester can undergo hydrolysis to release cinnamic acid, which is known to exhibit various biological activities. Cinnamic acid can modulate gene expression, inhibit enzymes, and interact with cellular receptors to exert its effects. The specific pathways involved depend on the biological context and the target cells or tissues.
Comparison with Similar Compounds
Ethyl (E)-3-(2-acetoxyphenyl)acrylate can be compared with other similar compounds, such as:
Ethyl cinnamate: Another ester of cinnamic acid, known for its fruity aroma and used in flavoring and perfumes.
Methyl cinnamate: Similar to ethyl cinnamate but with a methyl group instead of an ethyl group.
Cinnamyl acetate: An ester of cinnamyl alcohol and acetic acid, used in perfumes and flavoring agents.
Uniqueness
This compound is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its aromatic structure and ester functionality make it a versatile compound for various applications in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
ethyl (E)-3-(2-acetyloxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c1-3-16-13(15)9-8-11-6-4-5-7-12(11)17-10(2)14/h4-9H,3H2,1-2H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POICHNAROFCHAS-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=CC=C1OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=CC=C1OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
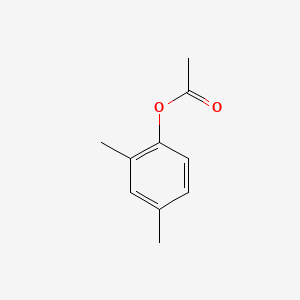

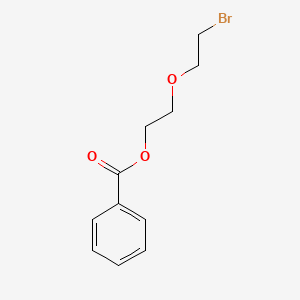
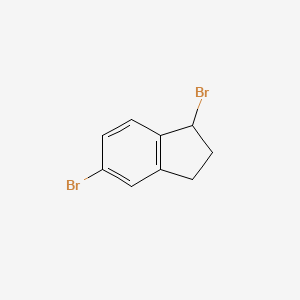
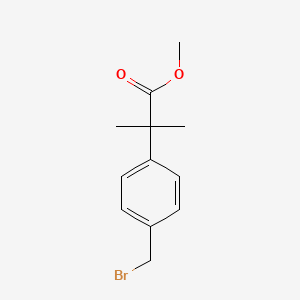
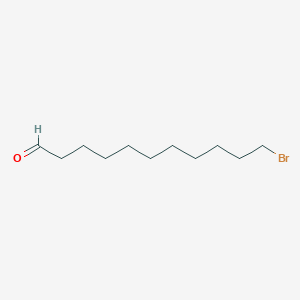
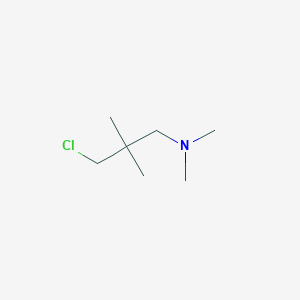
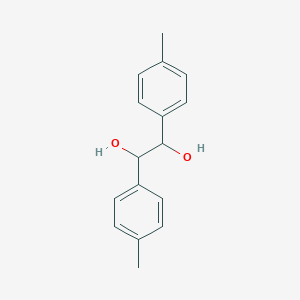
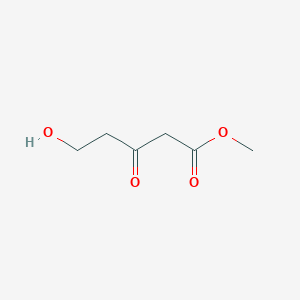
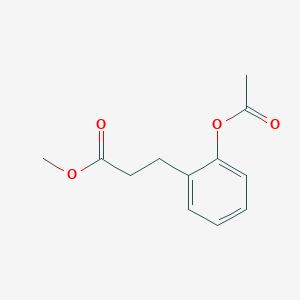
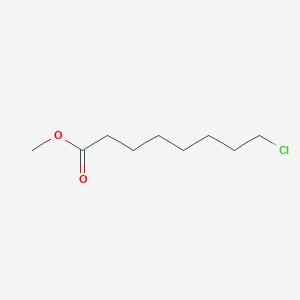
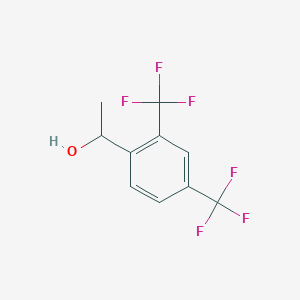
![2-[(1R,4S)-2-azoniabicyclo[2.2.1]heptan-2-yl]acetate](/img/structure/B8221036.png)
![(7Z)-7-ethylidene-1',6'-dimethoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one](/img/structure/B8221039.png)
